![molecular formula C9H12ClNO2 B1382222 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride CAS No. 1087761-42-9](/img/structure/B1382222.png)
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride
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Overview
Description
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is used as a pharmaceutical intermediate . It is known to be involved in Suzuki-Miyaura reactions . Derivatives of benzylamine and benzamidine were found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .
Synthesis Analysis
The synthesis of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular formula of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is C8H10ClNO2 . The InChIKey is SJCCOASSOPUHEN-UHFFFAOYSA-N . The canonical SMILES is C1=CC(=CC(=C1)C(=O)O)CN.Cl .
Chemical Reactions Analysis
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is used as intermediates in Suzuki-Miyaura reactions . It is also known to be an effective catalyst for amidation and esterification of carboxylic acids .
Physical And Chemical Properties Analysis
The molecular weight of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is 187.62 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass is 187.0400063 g/mol .
Scientific Research Applications
Pharmaceutical Intermediates
This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure serves as a building block for creating more complex molecules that are active in drug formulations .
Protease Inhibition
Derivatives of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride have been identified as competitive inhibitors for proteolytic enzymes such as trypsin, plasmin, and thrombin. This application is crucial in developing treatments for conditions related to blood coagulation and digestion .
Suzuki-Miyaura Reactions
The compound is involved in Suzuki-Miyaura reactions, which are pivotal in cross-coupling organic synthesis. This reaction is widely used to form carbon-carbon bonds, an essential step in creating various organic compounds .
Catalyst for Amidation and Esterification
It acts as an effective catalyst for the amidation and esterification of carboxylic acids. These reactions are fundamental in the synthesis of amides and esters, which are significant in the production of polymers, resins, and numerous organic molecules .
Arylboronic Acid
As an arylboronic acid, it plays a role in the formation of complexes with Lewis acids such as amines or carboxylic acids. This property is exploited in catalysis and the synthesis of complex organic molecules .
Ligand for Protein and Enzyme Studies
The boron atom within the compound has a strong affinity for proteins and enzymes, making it a valuable ligand for studying their structures and mechanisms. This application is vital in understanding biological processes and designing bioactive molecules .
Synthesis of Heterocyclic Compounds
It is used in synthesizing heterocyclic compounds, which are frameworks for many pharmaceuticals, agrochemicals, and dyes. The versatility of this compound allows for the creation of diverse heterocyclic structures .
Peptides and Peptidomimetics
The compound is instrumental in the synthesis of peptides and peptidomimetics. These molecules mimic the structure and function of peptides and are used in therapeutic applications to modulate biological processes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-4-methylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-2-3-7(9(11)12)4-8(6)5-10;/h2-4H,5,10H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOXROYHWZDYMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride | |
CAS RN |
1087761-42-9 |
Source
|
Record name | 3-(aminomethyl)-4-methylbenzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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